Epibrassinolide

Overview

Description

Epibrassinolide is a naturally occurring plant hormone belonging to the brassinosteroid class. It is known for its significant role in promoting plant growth and development, as well as enhancing stress tolerance. This compound is extracted from plant tissues and is biodegradable, making it an environmentally friendly option for agricultural applications .

Mechanism of Action

Target of Action

Epibrassinolide, also known as 24-Epibrassinolide or this compound, is a biologically active steroidal lactone . It primarily targets green plant tissues, stimulating their growth . It has been found to be particularly effective in tissues that are sensitive to the plant hormone indole-3-acetic acid (IAA) . It also plays a significant role in the regulation of plant growth and physiological processes, including the promotion of cell expansion and elongation, signal transduction, and stress response .

Mode of Action

this compound interacts with its targets by affecting specific target tissues sensitive to IAA . It enhances the plants’ ability to protect against abiotic stresses and improves plant health . It has been shown to alleviate various environmental stresses in plants . For instance, it can increase the photosynthetic capacity of crops, reduce transpiration, and promote cell division and elongation of the plant .

Biochemical Pathways

this compound affects several biochemical pathways. It is involved in the genetic information process and secondary metabolism . It also inhibits the signal transduction of abscisic acid (ABA) and ethylene (ETH) . In leaf mesophyll, it influences photosynthesis under stress and non-stress conditions by interacting with the availability of carbon metabolites, photorespiration, feedback control by carbohydrate metabolism, improved efficiency of the photosynthetic carbon-fixation process, scavenging of ROS via the activation of antioxidant activity, and chlorophyll contents .

Pharmacokinetics

It is known that this compound has a low aqueous solubility but is more soluble in organic solvents . It has a low volatility and tends to be moderately persistent in soil systems . It may be more persistent in water depending on conditions .

Result of Action

The application of this compound results in various molecular and cellular effects. It has been shown to increase cold tolerance in plants . It also improves plant growth and yield by improving germination, pollen development, pollen germination, biomass production, and the source-to-sink relationship under stress conditions . Furthermore, it enhances carbon assimilation rate, maintains positive redox potential, and increases solute accumulation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown to induce thermo-tolerance in plants, playing multiple roles in different metabolic processes under high-temperature stress . It can also alleviate salt stress in plants . In addition, it has been found to enhance drought tolerance in plants .

Biochemical Analysis

Biochemical Properties

Epibrassinolide interacts with various enzymes, proteins, and other biomolecules. It is involved in the genetic information process and secondary metabolism . It also inhibits abscisic acid (ABA) and ethylene (ETH) signal transduction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases cold tolerance in cotton seedlings .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances cold tolerance through hormone regulation and carbohydrate metabolism promotion, salt-responsive gene expression inhibition, and induction of pathways related to terpenoid and polyketide metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound treatment increases cold tolerance in cotton in a dose-dependent manner .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models are limited, research on plants has shown that the effects of this compound can vary with different dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can influence the localization or accumulation of other molecules within the cell .

Subcellular Localization

It is known that this compound can influence the localization of other molecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epibrassinolide can be synthesized starting from ergosterol. The synthesis involves several steps, including methyl sulfonylation, hydrolysis, oxidation, reduction, rearrangement, dihydroxylation, and lactonization. A novel oxidation system using osmium tetroxide and inter-chloro benzoic acid peroxide has been developed to improve the efficiency and reduce pollution compared to traditional methods .

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions: Epibrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Osmium tetroxide and inter-chloro benzoic acid peroxide are commonly used oxidizing agents.

Reduction: Reducing agents such as sodium borohydride are employed to achieve the desired reduction reactions.

Substitution: Various nucleophiles can be used to introduce different functional groups into the this compound molecule.

Major Products: The major products formed from these reactions include various this compound derivatives with enhanced biological activity and improved stability .

Scientific Research Applications

Epibrassinolide has a wide range of scientific research applications, including:

Chemistry:

- Used as a model compound for studying the synthesis and reactivity of brassinosteroids.

- Employed in the development of new synthetic methods for steroidal compounds.

Biology:

- Enhances plant growth and development by promoting cell division and elongation.

- Increases tolerance to abiotic stresses such as drought, salinity, and high temperatures .

Medicine:

- Investigated for its potential therapeutic effects in treating various diseases due to its anti-inflammatory and antioxidant properties.

Industry:

Comparison with Similar Compounds

Biological Activity

Introduction

Epibrassinolide (EBR) is a biologically active brassinosteroid, a class of plant hormones that play critical roles in various physiological processes, including growth, development, and stress responses. EBR has garnered attention for its ability to enhance plant tolerance against various abiotic stresses, such as salinity, drought, and heavy metal toxicity. This article presents a comprehensive overview of the biological activity of EBR, supported by research findings, case studies, and data tables.

EBR influences several physiological and biochemical processes in plants:

- Antioxidant Activity : EBR enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), which help mitigate oxidative stress during adverse conditions .

- Gene Expression Regulation : EBR modulates the expression of genes involved in stress response and metabolic pathways. For example, it has been shown to increase the expression of genes related to lignin biosynthesis under zinc stress .

- Nutrient Absorption : EBR improves nitrogen absorption and assimilation efficiency in plants under salt stress conditions .

1. EBR and High-Temperature Stress

A study demonstrated that exogenous application of EBR significantly improved the tolerance of fenugreek plants to high-temperature stress by enhancing the biosynthesis of antioxidants and increasing the expression of stress-related genes. The treatment resulted in a sixfold increase in diosgenin content compared to control plants .

2. EBR Under Salt Stress

Research on apple seedlings revealed that EBR application alleviated root growth inhibition caused by salt stress. The study indicated that EBR not only promoted growth but also enhanced nitrogen utilization efficiency under saline conditions .

3. Drought Stress Mitigation

In another investigation, pre-anthesis foliar application of EBR was found to improve photosynthetic rates and increase glycine betaine content in crops subjected to drought conditions. This suggests that EBR plays a vital role in enhancing osmotic adjustment and overall plant resilience during water scarcity .

Table 1: Effects of EBR on Antioxidant Enzyme Activity

| Treatment | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | APX Activity (U/mg protein) |

|---|---|---|---|

| Control | 5.2 | 3.1 | 4.0 |

| EBR (4 μM) | 8.5 | 5.6 | 6.3 |

| EBR (8 μM) | 10.0 | 7.2 | 8.1 |

Data sourced from multiple studies indicating increased antioxidant enzyme activity with EBR application under stress conditions .

Table 2: Impact of EBR on Growth Parameters Under Salt Stress

| Parameter | Control (cm) | EBR Treatment (cm) |

|---|---|---|

| Root Length | 12 | 18 |

| Shoot Height | 15 | 22 |

| Nitrogen Content (%) | 1.5 | 2.3 |

Results illustrate the positive effects of EBR on growth parameters in salt-stressed apple seedlings .

Properties

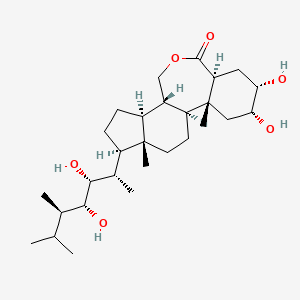

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,22+,23-,24-,25-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMHGVQKLDRKH-QHBHMFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78821-43-9, 72962-43-7 | |

| Record name | Epibrassinolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78821-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Epibrassinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078821439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one; 24-epibrassinolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 24-EPIBRASSINOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49CN25465Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274 - 275 °C | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.